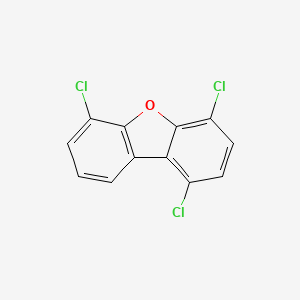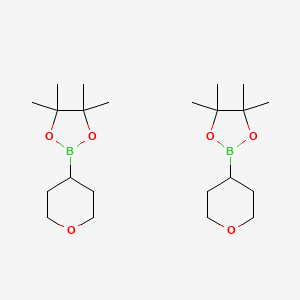
Pyridoxine 5'-beta-D-Glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridoxine 5’-beta-D-Glucoside is a glycosylated form of vitamin B6, predominantly found in plant-derived foods. It is an important dietary source of vitamin B6, contributing to the overall intake of this essential nutrient. The compound is known for its partial bioavailability, which is influenced by the extent of enzymatic cleavage of the beta-glucosidic bond to release metabolically available pyridoxine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pyridoxine 5’-beta-D-Glucoside can be synthesized through enzymatic transglucosylation reactions. For instance, the enzyme beta-glucosidase can catalyze the transfer of a glucose moiety from a donor molecule, such as p-nitrophenyl beta-D-glucoside, to pyridoxine, forming pyridoxine 5’-beta-D-glucoside . The reaction typically occurs in a buffered solution at a specific pH and temperature to optimize enzyme activity.
Industrial Production Methods: Industrial production of pyridoxine 5’-beta-D-glucoside involves the use of microbial fermentation processes. Specific strains of microorganisms are engineered to express the necessary enzymes for the biosynthesis of the compound. The fermentation process is carefully controlled to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Pyridoxine 5’-beta-D-Glucoside primarily undergoes hydrolysis reactions. The beta-glucosidic bond is cleaved by beta-glucosidase enzymes, resulting in the release of pyridoxine and glucose .
Common Reagents and Conditions: The hydrolysis of pyridoxine 5’-beta-D-Glucoside is typically carried out using beta-glucosidase in a buffered solution at an optimal pH (around 5.0) and temperature (30°C). The reaction can be monitored using high-performance liquid chromatography (HPLC) to quantify the products formed .
Major Products Formed: The major products of the hydrolysis reaction are pyridoxine and glucose. Pyridoxine can further undergo phosphorylation to form pyridoxal 5’-phosphate, an active coenzyme involved in various biochemical processes .
Aplicaciones Científicas De Investigación
Pyridoxine 5’-beta-D-Glucoside has several scientific research applications across various fields:
Chemistry:
- Used as a substrate in enzymatic studies to investigate the activity and specificity of beta-glucosidase enzymes .
Biology:
- Studied for its role in the metabolism of vitamin B6 and its impact on the bioavailability of this essential nutrient .
Medicine:
Industry:
Mecanismo De Acción
Pyridoxine 5’-beta-D-Glucoside exerts its effects through the enzymatic hydrolysis of the beta-glucosidic bond, releasing pyridoxine. Pyridoxine is then converted to pyridoxal 5’-phosphate, an active coenzyme that participates in numerous biochemical reactions, including amino acid metabolism, neurotransmitter synthesis, and glycogenolysis . The hydrolysis is catalyzed by beta-glucosidase enzymes, which are present in the small intestine and other tissues .
Comparación Con Compuestos Similares
- Pyridoxine (Vitamin B6)
- Pyridoxal
- Pyridoxamine
- Pyridoxal 5’-phosphate
- Pyridoxamine 5’-phosphate
Comparison: Pyridoxine 5’-beta-D-Glucoside is unique among these compounds due to its glycosylated structure, which affects its bioavailability and metabolic utilization. Unlike pyridoxine, pyridoxal, and pyridoxamine, which are readily absorbed and utilized, pyridoxine 5’-beta-D-Glucoside requires enzymatic hydrolysis to release free pyridoxine . This additional step can influence the overall efficiency of vitamin B6 utilization in the body.
Propiedades
Fórmula molecular |
C14H21NO7 |
|---|---|
Peso molecular |
315.32 g/mol |
Nombre IUPAC |
(2R,3R,4S,6S)-2-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4-diol |
InChI |
InChI=1S/C14H21NO7/c1-7-12(19)10(5-17)8(3-15-7)6-21-14-13(20)11(18)2-9(4-16)22-14/h3,9,11,13-14,16-20H,2,4-6H2,1H3/t9-,11-,13+,14+/m0/s1 |
Clave InChI |
ZYFXEDGHNBAPPD-BNQQVVLKSA-N |
SMILES isomérico |
CC1=NC=C(C(=C1O)CO)CO[C@H]2[C@@H]([C@H](C[C@H](O2)CO)O)O |
SMILES canónico |
CC1=NC=C(C(=C1O)CO)COC2C(C(CC(O2)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![ethyl (2S,3S,4S,5R,6S)-6-[[(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13412314.png)
![methyl (1R,3S,4R,5R,7R,9S,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,12-dihydroxy-4-methoxy-13-(2-methylpropanoyloxy)-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B13412316.png)


![2-(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-7'-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13412325.png)

![1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene](/img/structure/B13412345.png)
